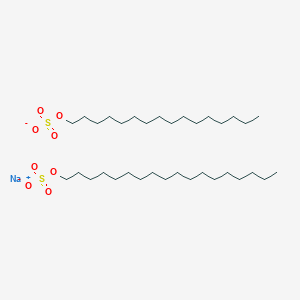![molecular formula C21H16O B010762 6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene CAS No. 101030-77-7](/img/structure/B10762.png)
6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnaltrexone bromide is a medication that acts as a peripherally acting μ-opioid receptor antagonist. It is primarily used to reverse some of the side effects of opioid drugs, such as constipation, without significantly affecting pain relief or precipitating withdrawals . Methylnaltrexone bromide is a quaternary ammonium cation, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system .
Vorbereitungsmethoden
Methylnaltrexone bromide can be synthesized using various methods. One common method involves using naltrexone hydrochloride as the starting material. The process includes steps such as hydroxyl protection, bromomethylation, and deprotection to yield methylnaltrexone bromide . Another method involves acetylation of methylnaltrexone, followed by bromination . These methods are designed to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Methylnaltrexone bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the ketone group in the structure.
Substitution: Bromination is a key substitution reaction used in its synthesis.
Common reagents used in these reactions include bromine for bromination and various protecting groups for hydroxyl protection . The major products formed from these reactions are intermediates that lead to the final methylnaltrexone bromide compound .
Wissenschaftliche Forschungsanwendungen
Methylnaltrexone bromide has a wide range of scientific research applications:
Chemistry: It is used to study the interactions of opioid receptors and their antagonists.
Biology: It helps in understanding the peripheral effects of opioids on the gastrointestinal tract.
Medicine: It is used to treat opioid-induced constipation in patients with chronic non-cancer pain.
Wirkmechanismus
Methylnaltrexone bromide works by blocking the μ-opioid receptors in the gastrointestinal tract. This prevents opioids from binding to these receptors, thereby reducing constipation without affecting the central analgesic effects of opioids . The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring its action is limited to the peripheral nervous system .
Vergleich Mit ähnlichen Verbindungen
Methylnaltrexone bromide is unique compared to other opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naltrexone: Unlike methylnaltrexone bromide, naltrexone can cross the blood-brain barrier and is used to treat opioid and alcohol dependence.
Naloxone: Another opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Methylnaltrexone bromide’s peripheral action makes it particularly useful for treating opioid-induced constipation without affecting pain relief .
Eigenschaften
CAS-Nummer |
101030-77-7 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene |
InChI |
InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2 |
InChI-Schlüssel |
GXPGBCCQKKYQHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Kanonische SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Synonyme |
8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)





![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)


